

Technical Support Center: Detecting Pyraclostrobin Resistance via G143A Mutation in Cytochrome b

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pyraclostrobin**

Cat. No.: **B128455**

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers identifying the G143A mutation in the cytochrome b gene, a key indicator of **pyraclostrobin** resistance in various fungal pathogens.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the G143A mutation in the cytochrome b gene?

The G143A mutation, a single nucleotide polymorphism resulting in the substitution of glycine (GGT) with alanine (GCT) at codon 143 of the cytochrome b (cytb) gene, is a primary mechanism of resistance to Quinone outside Inhibitor (QoI) fungicides like **pyraclostrobin**.^{[1][2][3][4][5]} This mutation significantly reduces the binding affinity of **pyraclostrobin** to the cytochrome b protein, rendering the fungicide ineffective.^[1] It is considered the most common and potent mutation conferring high-level resistance to QoI fungicides.^{[3][6]}

Q2: Which molecular methods can be used to detect the G143A mutation?

Several molecular techniques are available to detect the G143A mutation. The choice of method often depends on the required throughput, available equipment, and cost. Common methods include:

- **DNA Sequencing:** Direct sequencing of the cytochrome b gene is the most definitive method to identify the G143A mutation and any other potential mutations.^{[3][7]}

- Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP): This method uses restriction enzymes that specifically cut the PCR product only if the mutation is present, allowing for differentiation between resistant and sensitive isolates based on the resulting fragment sizes.[3][8][9]
- Allele-Specific PCR (AS-PCR): This technique employs primers designed to specifically amplify either the resistant (G143A) or the wild-type allele.[2][3]
- Real-Time PCR (qPCR): Assays using dual-labeled probes can detect and differentiate between resistant and sensitive isolates with high sensitivity and throughput.[5][10]
- Loop-Mediated Isothermal Amplification (LAMP): LAMP is a rapid and sensitive method that can be used for on-site detection without the need for sophisticated equipment.[1]

Q3: Can the presence of an intron affect the detection of the G143A mutation?

Yes, the presence of a type I intron immediately after codon 143 in the cytochrome b gene can prevent the G143A mutation from occurring.[10][11] A nucleotide substitution at this position would likely interfere with the splicing of the intron, leading to a non-functional cytochrome b protein, which is lethal to the organism.[11] Therefore, pathogens carrying this intron are not expected to develop resistance through the G143A mechanism.[11] This can also lead to PCR amplification failure if primers are not designed to account for the intron's presence.[3] Using cDNA as a template for PCR can overcome this issue.[3]

Troubleshooting Guides

Problem 1: PCR Amplification Failure

Question: Why am I not getting a PCR product when trying to amplify the cytochrome b gene?

Possible Cause	Recommended Solution
Poor DNA Quality or Quantity	Re-extract the fungal DNA using a validated protocol. Ensure the 260/280 absorbance ratio is between 1.8 and 2.0. [12]
Presence of PCR Inhibitors	Include a DNA purification step in your extraction protocol to remove potential inhibitors like polysaccharides or phenolic compounds. [12]
Incorrect Primer Design	Verify that your primers are specific to the target region of the cytochrome b gene in your fungal species. The presence of introns can affect primer binding; consider designing primers that flank or are internal to the intron, or use cDNA as a template. [3] [12]
Suboptimal PCR Cycling Conditions	Optimize the annealing temperature and extension time for your specific primers and polymerase. [12]
Presence of an Intron	In some fungal species, an intron is present near codon 143 which can be very large and may inhibit PCR amplification. [3] [11] Consider using primers that amplify a smaller region or using cDNA synthesized from RNA as the template. [3]

Problem 2: Non-Specific PCR Products

Question: My PCR is producing multiple bands on the agarose gel instead of a single, specific band. What should I do?

Possible Cause	Recommended Solution
Low Annealing Temperature	Increase the annealing temperature in increments of 1-2°C to enhance primer specificity. [12]
Poor Primer Design	Design new primers with higher specificity for the target region of the cytochrome b gene. [12]
Contamination	Ensure proper sterile techniques to prevent cross-contamination between samples.

Problem 3: Inconclusive Sequencing Results

Question: The sequencing results for the G143A mutation are ambiguous or of low quality. How can I improve them?

Possible Cause	Recommended Solution
Low-Quality PCR Product	Purify the PCR product before sending it for sequencing to remove unincorporated primers and dNTPs. [12]
Presence of Mixed Genotypes	If the original isolate contains both sensitive and resistant mitochondrial DNA, direct sequencing may yield mixed signals. In this case, clone the PCR product into a vector and sequence individual clones to separate the genotypes. Alternatively, use a quantitative method like qPCR with allele-specific probes. [12]

Experimental Protocols

DNA Extraction

A general protocol for fungal DNA extraction suitable for subsequent PCR analysis:

- Harvest fungal mycelia from a pure culture.

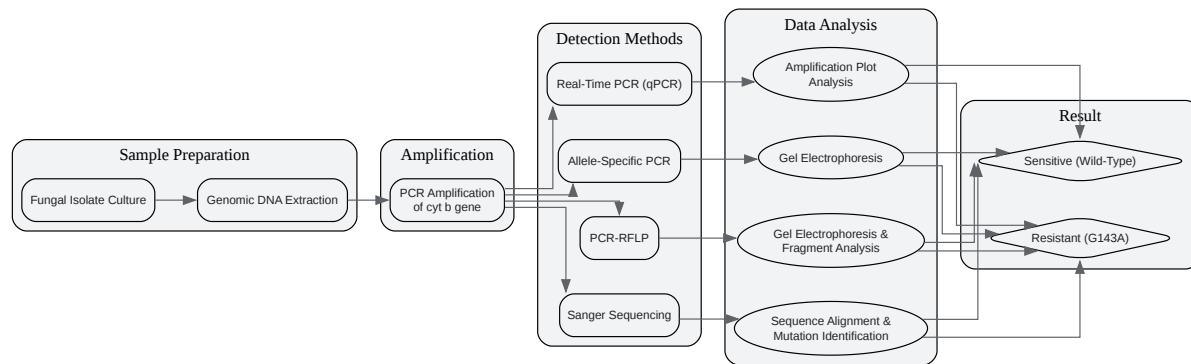
- Freeze-dry or grind the mycelia in liquid nitrogen to a fine powder.
- Use a commercial fungal DNA extraction kit following the manufacturer's instructions for optimal results.
- Assess the quality and quantity of the extracted DNA using a spectrophotometer. A 260/280 ratio of ~1.8 is indicative of pure DNA.

PCR for Cytochrome b Gene Amplification

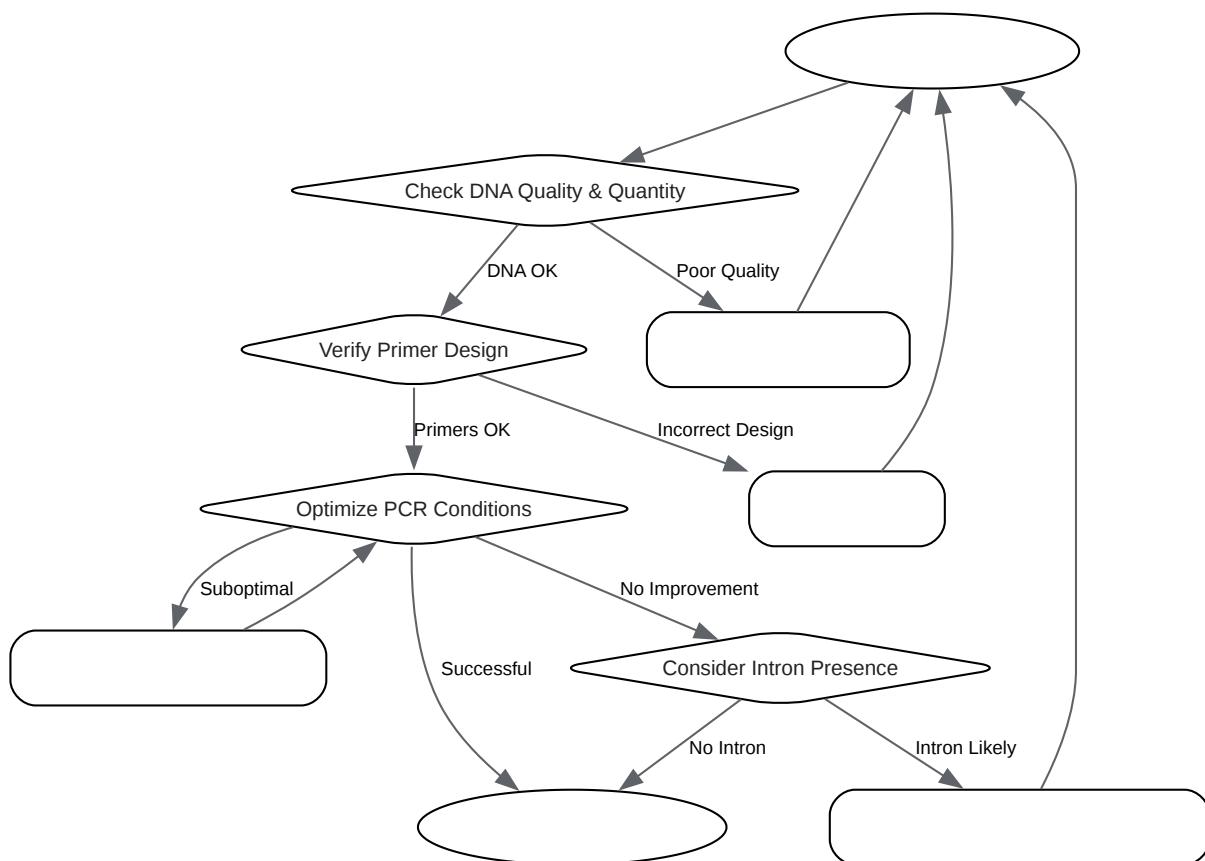
This protocol provides a general framework. Primer sequences and annealing temperatures will need to be optimized for the specific fungal species.

PCR Reaction Mix:

Component	Final Concentration
5X PCR Buffer	1X
dNTPs	200 μ M each
Forward Primer	0.5 μ M
Reverse Primer	0.5 μ M
Taq DNA Polymerase	1.25 units
Template DNA	1-100 ng
Nuclease-free water	to final volume


PCR Cycling Conditions:

Step	Temperature	Duration	Cycles
Initial Denaturation	95°C	5 minutes	1
Denaturation	95°C	30 seconds	35
Annealing	50-65°C (optimize)	30 seconds	35
Extension	72°C	1 minute/kb	35
Final Extension	72°C	10 minutes	1


Analysis of PCR Products:

- Visualize the PCR products on a 1.5% agarose gel stained with a DNA-binding dye.[12]
- A single band of the expected size indicates successful amplification.
- Purify the PCR product using a commercial kit before proceeding to sequencing or RFLP analysis.[12]

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the detection of the G143A mutation.

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for PCR amplification failure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Cytochrome b Gene-Based Assay for Monitoring the Resistance of *Colletotrichum* spp. to Pyraclostrobin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Identification of the G143A mutation associated with QoI resistance in *Cercospora beticola* field isolates from Michigan, United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 10. Evaluation of the incidence of the G143A mutation and cytb intron presence in the cytochrome bc-1 gene conferring QoI resistance in *Botrytis cinerea* populations from several hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytochrome b gene structure and consequences for resistance to Qo inhibitor fungicides in plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Support Center: Detecting Pyraclostrobin Resistance via G143A Mutation in Cytochrome b]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128455#identifying-g143a-mutation-in-cytochrome-b-for-pyraclostrobin-resistance>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com